6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one

Catalog No.
S13950460
CAS No.
M.F
C9H7Br2NO
M. Wt
304.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one

Product Name

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one

IUPAC Name

6,8-dibromo-2,3-dihydro-1H-quinolin-4-one

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

InChI

InChI=1S/C9H7Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2

InChI Key

LYIXXDLPTHHPCI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2Br)Br

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is a synthetic compound belonging to the class of tetrahydroquinolines, which are bicyclic organic compounds featuring a quinoline backbone. This compound is characterized by the presence of two bromine atoms at the 6 and 8 positions of the quinoline ring and a carbonyl group at the 4 position. Its molecular formula is C₉H₉Br₂N, and it has a molecular weight of approximately 292.06 g/mol. The compound's structure contributes to its unique chemical reactivity and biological properties.

The chemical reactivity of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is influenced by its halogen substituents and the carbonyl group. Key reactions include:

  • Bromination: The compound can undergo further bromination, leading to more substituted derivatives.
  • Suzuki-Miyaura Cross-Coupling: This method allows for the introduction of aryl groups via coupling with arylboronic acids, facilitating the synthesis of complex derivatives .
  • Aromatization: The compound can be aromatized using oxidizing agents like iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), converting it into more stable aromatic forms .

Research indicates that 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one exhibits significant biological activity. It has been shown to inhibit the proliferation of cancer cell lines such as HeLa cells at concentrations above 10 µg/mL . Additionally, its derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties.

Several methods exist for synthesizing 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one:

  • Direct Bromination: This involves treating 1,2,3,4-tetrahydroquinoline with bromine in a suitable solvent under controlled conditions.
  • Copper-Promoted Substitution Reactions: Utilizing copper catalysts can facilitate the substitution reactions on dibrominated quinolines to yield various derivatives .
  • Iodine-Mediated Oxidative Aromatization: This method employs iodine in methanol to convert precursors into dibromoquinolinones through oxidative processes .

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one and its derivatives have applications in various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drug candidates for cancer treatment and other diseases.
  • Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonics.
  • Chemical Research: It serves as an important intermediate in organic synthesis for developing new chemical entities.

Studies have shown that 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one interacts with various biological targets. Its mechanism of action may involve the inhibition of specific enzymes or pathways related to cell proliferation and inflammation. Further research is ongoing to elucidate its full interaction profile and potential therapeutic uses.

Several compounds share structural similarities with 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-1,2,3,4-tetrahydroquinolin-4-oneOne bromine atom at position 6Less reactive than dibrominated variants
8-Bromo-1,2,3,4-tetrahydroquinolin-4-oneOne bromine atom at position 8Different biological activity profile
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-oneMethoxy group instead of bromineExhibits different solubility and reactivity
2-Aryl-6-bromoquinolin-4(1H)-oneAryl substitution at position 2Enhanced electronic properties due to aryl groups

The uniqueness of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one lies in its dual bromination at positions 6 and 8 which enhances its reactivity compared to mono-substituted analogs. This structural feature contributes significantly to its biological activity and synthetic versatility.

N-Bromosuccinimide-Mediated Para-Selective Bromination

N-Bromosuccinimide (NBS) has proven highly effective for para-selective bromination of tetrahydroquinolinone derivatives. A novel approach involves NBS in chloroform (CHCl₃) without radical initiators like azobisisobutyronitrile (AIBN), achieving simultaneous bromination and dehydrogenation under mild conditions. This method avoids the excessive heat generation associated with traditional AIBN-mediated protocols, allowing controlled addition of NBS in batches to optimize yields. For example, 4-phenyltetrahydroquinoline reacts with 5 equivalents of NBS in CHCl₃ to yield 3,6,8-tribromoquinoline at 50% efficiency, with selectivity governed by the electron-donating amino group. The mechanism involves dual pathways:

  • Electrophilic substitution at the para position due to amino group activation.
  • Radical-mediated dehydrogenation via succinimide anion intermediates.

This contrasts with earlier methods requiring AIBN, which often produced over-brominated byproducts. The absence of radical initiators enhances regiochemical precision, particularly for dibromination at the 6 and 8 positions.

Solvent Effects on Regiochemical Outcomes in Di-Substituted Systems

Solvent polarity critically influences bromination patterns. Comparative studies reveal:

SolventDielectric ConstantBromination SitesYield (%)
CHCl₃4.816,883
CH₃CN37.53,6,850
DCM8.936,865

Polar aprotic solvents like acetonitrile (CH₃CN) promote tribromination by stabilizing ionic intermediates, while low-polarity solvents like chloroform favor dibromination through radical pathways. The addition of HBF₄·Et₂O in CH₃CN further enhances para-selectivity by generating bromonium tetrafluoroborate (BrBF₄), a potent electrophilic agent. For instance, 4-hydroxybenzonitrile undergoes ortho-bromination in CH₃CN/HBF₄·Et₂O with 92% selectivity, avoiding dibrominated byproducts.

Catalytic Amination Approaches for Functional Group Introduction

Nitration-Reduction Sequences for Amino Group Installation

While the provided literature focuses on bromination, nitration-reduction sequences remain a theoretical pathway for amino group installation. Classical methods involve:

  • Nitration of the aromatic ring using HNO₃/H₂SO₄.
  • Reduction of nitro groups to amines via catalytic hydrogenation.
    However, steric hindrance from existing bromine substituents at the 6 and 8 positions may limit reactivity, necessitating optimized conditions.

Transition Metal-Catalyzed C-N Bond Formation Strategies

Transition metal catalysis (e.g., Pd, Cu) could enable C-N coupling at the 4-keto position, but no direct examples are reported in the provided sources. Post-bromination modifications using Suzuki or Sonogashira couplings on dibrominated intermediates are documented, suggesting potential adaptability for amination.

Multi-Step Synthesis via Benzoylacetate Intermediate Condensation

SN2 Alkylation Optimization for Benzyl-Type Substituents

Benzyl-type substituents are introduced via SN2 alkylation of benzoylacetate intermediates. The reaction faces challenges due to steric hindrance from bromine atoms at the 6 and 8 positions. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilic attack rates by stabilizing transition states. For example, benzyl bromide reacts with tetrahydroquinolinone in DMF at 80°C, achieving 78% alkylation yield.

Ammonolysis Challenges in Sterically Hindered Systems

Ammonolysis of ester groups in 6,8-dibromo derivatives is hindered by bromide-induced steric effects. Kinetic studies show a 40% reduction in reaction rate compared to non-brominated analogs. Strategies to mitigate this include:

  • Microwave-assisted synthesis to enhance molecular collisions.
  • Bulky amine bases (e.g., DBU) to deprotonate intermediates and accelerate nucleophilic substitution.

Despite these measures, yields rarely exceed 60%, underscoring the need for innovative approaches in sterically congested systems.

Halogen Substituent Effects on Bioactivity Landscapes

The halogenation pattern of tetrahydroquinolin-4-one derivatives fundamentally determines their biological activity profiles, with bromine substituents at specific positions creating distinct pharmacological landscapes [1] [2]. Research demonstrates that the electronic and steric properties introduced by halogen atoms directly influence the compound's interaction with biological targets, particularly in cancer cell proliferation assays [3] [4].

The 6,8-dibromo substitution pattern in tetrahydroquinolin-4-one represents a critical pharmacophore arrangement that enhances antiproliferative activity against multiple cancer cell lines [5] [6]. Studies indicate that compounds bearing bromine atoms at the 6 and 8 positions exhibit significantly enhanced cytotoxic effects compared to their non-halogenated counterparts [3] .

Bromine Positional Isomerism and Pharmacophore Mapping

Systematic investigation of bromine positional effects reveals that the 6,8-dibromo arrangement produces optimal biological activity compared to alternative substitution patterns [1] [2]. The 5-bromo-substituted tetrahydroquinoline analog demonstrates approximately 3-fold greater potency than analogs lacking bromine substitution at the 5 position [1]. Furthermore, the 5,7-dibromo analog exhibits approximately 4-fold enhanced potency compared to monobromo variants [1] [2].

Pharmacophore mapping studies demonstrate that bromine atoms at positions 5 and 7 create an optimal electronic environment for target binding [3] [4]. The spatial arrangement of these halogen substituents establishes critical halogen bonding interactions with target proteins, particularly those involved in cellular proliferation pathways [1] [5].

Table 1: Bromine Positional Effects on Exchange Protein Directly Activated by Cyclic Adenosine Monophosphate Inhibition

Compound StructureBromine PatternExchange Protein Directly Activated by Cyclic Adenosine Monophosphate Inhibition (10 μM)Exchange Protein Directly Activated by Cyclic Adenosine Monophosphate Inhibition (50 μM)
Base tetrahydroquinolineNone5.3%5.0%
5-Bromo analog5-Br15.8%42.0%
5,7-Dibromo analog5,7-Br₂58.1%88.3%
5,7,8-Tribromo analog5,7,8-Br₃23.6%46.0%

The data reveals that tribromo substitution at the 8 position results in approximately 2.5-fold loss of activity compared to the optimal 5,7-dibromo pattern [1] [2]. This reduction suggests steric hindrance effects that compromise target binding affinity when excessive halogenation occurs [1].

Comparative Analysis of Mono- vs. Di-Halogenated Analogues

Comparative structure-activity relationship analysis demonstrates substantial differences between mono-halogenated and di-halogenated tetrahydroquinoline derivatives in their antiproliferative profiles [3] [8]. Monobromo analogs consistently exhibit lower potency across multiple cancer cell lines compared to their dibromo counterparts [5] [4].

The 6-bromo-tetrahydroquinoline demonstrates moderate activity against cancer cell lines, with inhibitory concentration 50 values ranging from 2-50 μg/mL [4]. In contrast, 6,8-dibromo-tetrahydroquinoline exhibits enhanced potency with significant antiproliferative effects against human cervical adenocarcinoma, human colon adenocarcinoma, and rat glioblastoma cell lines [6] [4].

Table 2: Antiproliferative Activity Comparison of Halogenated Analogues

CompoundCell LineInhibitory Concentration 50 (μM)Selectivity Index
6-Bromo-tetrahydroquinolineHuman colon cancer13.49 ± 0.204.07
6-Bromo-tetrahydroquinolineNon-small cell lung adenocarcinoma15.69 ± 2.564.07
6,8-Dibromo-tetrahydroquinolineHuman cervical adenocarcinoma12.8-
6,8-Dibromo-tetrahydroquinolineHuman colon adenocarcinoma28.1-
6,8-Dibromo-tetrahydroquinolineRat glioblastoma32.3-

Research findings indicate that the enhanced activity of di-halogenated compounds results from increased lipophilicity and improved cellular permeability [3] [9]. The presence of two bromine atoms creates a more favorable hydrophobic interaction profile with target proteins while maintaining adequate aqueous solubility for biological activity [10] [9].

Benzyl-Type Substituent Modifications and Steric Considerations

Benzyl-type substituent modifications at various positions of the tetrahydroquinolin-4-one scaffold significantly influence both potency and selectivity profiles [11] [12]. The incorporation of aromatic ring systems introduces additional opportunities for π-π stacking interactions and hydrophobic binding with target proteins [13] [14].

Steric considerations play a crucial role in determining the optimal substitution patterns for benzyl-type modifications [15] [16]. Research demonstrates that bulky aromatic substituents at specific positions can either enhance or diminish biological activity depending on the spatial requirements of the target binding site [17] [14].

Aryl Group Electronics in Apoptosis Induction Efficiency

The electronic properties of aryl substituents directly correlate with apoptosis induction efficiency in tetrahydroquinoline derivatives [11] [13]. Electron-withdrawing groups on the aromatic ring enhance the compound's ability to induce programmed cell death through multiple pathways [11] [18].

Studies reveal that tetrahydroquinoline derivatives bearing 4-trifluoromethyl-substituted aryl groups demonstrate the most potent anti-glioblastoma effects, with inhibitory concentration 50 values of 38.3 μM and 40.6 μM in different glioblastoma cell lines [13]. The compound triggers apoptosis through caspase-3/7 activation and induces intracellular reactive oxygen species production [13].

Table 3: Aryl Substituent Effects on Apoptosis Induction

Aryl SubstituentCell LineInhibitory Concentration 50 (μM)Apoptosis Induction Mechanism
4-TrifluoromethylGlioblastoma (SNB19)38.3Caspase-3/7 activation
4-TrifluoromethylGlioblastoma (LN229)40.6Mitochondrial membrane disruption
1-NaphthylmethylColon cancer (HTC-116)-G2/M phase arrest
1-NaphthylmethylLung cancer (A549)-Intrinsic/extrinsic pathways

The mechanism of apoptosis induction involves elevation of mitochondrial reactive oxygen species and disruption of mitochondrial membrane potential [13] [18]. Compounds with electron-withdrawing aryl substituents demonstrate superior ability to induce these cellular stress responses compared to electron-donating analogs [13] [9].

Hydrophobic/Hydrophilic Balance Optimization Strategies

Optimization of the hydrophobic/hydrophilic balance represents a critical factor in developing effective tetrahydroquinoline-based therapeutics [19] [10]. Research demonstrates that lipophilicity manipulates the ability of these compounds against diverse cell lines, with structure-activity relationship studies showcasing the importance of specific substitution patterns [9].

The hydrophobic/hydrophilic balance directly influences cellular uptake, target binding affinity, and metabolic stability [10] [20]. Compounds with optimal lipophilicity demonstrate enhanced penetration across cellular membranes while maintaining sufficient aqueous solubility for biological activity [19] [10].

Table 4: Hydrophobic/Hydrophilic Balance Effects on Biological Activity

Substituent TypeLogP RangeCellular PermeabilityTarget Binding AffinityOverall Activity
Methoxy groups2.1-2.8ModerateHighEnhanced
Hydroxyl groups1.5-2.2HighModerateModerate
Halogen atoms2.5-3.2HighHighOptimal
Multiple aromatics3.0-4.1LowVariableReduced

Strategic incorporation of polar functional groups such as hydroxyl and methoxy substituents provides opportunities to fine-tune the physicochemical properties [3] [20]. The presence of hydroxyl groups at the 8-position enhances hydrogen bonding capabilities with target proteins while maintaining favorable lipophilicity profiles [3] .

Quinoline derivatives containing hydrophobic substituents demonstrate preferential adsorption characteristics that convert hydrophilic surfaces to hydrophobic environments [10]. This property influences both cellular uptake mechanisms and target protein interactions, ultimately determining the compound's therapeutic potential [10] [9].

Mitochondrial Apoptosis Induction Mechanisms

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one exhibits its antineoplastic activity primarily through the induction of mitochondrial-mediated apoptosis pathways. The compound demonstrates significant cytotoxic effects against multiple cancer cell lines, with particular efficacy against human cervical epithelial carcinoma (HeLa), human colon adenocarcinoma (HT29), and rat glioblastoma (C6) cell lines . Research has established that this dibrominated tetrahydroquinoline derivative induces apoptosis through mechanisms involving deoxyribonucleic acid fragmentation and disruption of cellular signaling pathways .

The mitochondrial apoptosis pathway represents a critical cellular mechanism wherein the compound triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm [2]. Studies on related quinoline derivatives have demonstrated that these compounds can promote the release of cytochrome c and apoptosis inducing factor from mitochondria, leading to downstream activation of the intrinsic apoptotic cascade [2]. The compound's ability to induce apoptosis has been consistently observed across different cancer cell types, suggesting a conserved mechanism of action involving mitochondrial dysfunction .

Evidence from comparative studies indicates that 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one exhibits superior anticancer activity when compared to mono-brominated tetrahydroquinoline derivatives, with the dual bromination pattern at positions 6 and 8 contributing significantly to its enhanced biological activity . The compound's antiproliferative effects are dose-dependent, with inhibitory concentration values demonstrating potent activity at relatively low concentrations .

Caspase-3 Activation Dynamics in Human Carcinoma Lines

The activation of caspase-3, a critical executioner caspase in the apoptotic pathway, represents a fundamental mechanism through which 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one exerts its antineoplastic effects. Research on structurally related tetrahydroquinoline derivatives has demonstrated significant activation of caspase-3 in various human cancer cell lines, with fold increases ranging from four to six times compared to untreated control cells [4].

In human cervical carcinoma (HeLa) cells, the compound induces apoptosis at concentrations of 10 micrograms per milliliter, with this effect being mediated through deoxyribonucleic acid damage pathways that subsequently trigger caspase-3 activation . The temporal dynamics of caspase-3 activation appear to follow a concentration-dependent pattern, with higher concentrations of the compound resulting in more rapid and pronounced enzymatic activity [4].

Studies on related pyrazolo quinoline derivatives have shown that caspase-3 activation occurs concurrently with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors [4]. The activation of caspase-3 in human adenocarcinoma cell lines follows similar patterns, with the enzyme serving as a central mediator of the apoptotic response induced by tetrahydroquinoline compounds [4].

The specificity of caspase-3 activation varies across different carcinoma lines, with breast adenocarcinoma (MCF-7) cells showing the highest expression levels of activated caspase-3 among tested cell lines [4]. This differential response suggests that the compound's mechanism may involve tissue-specific factors that influence the efficiency of caspase cascade activation [4].

Table 1: Caspase-3 Activation Patterns in Human Carcinoma Cell Lines

Cell LineTreatment Concentration (μg/mL)Fold Increase in Caspase-3 ActivityTime to Peak Activation (hours)
HeLa (cervical)104.0-5.0 [4]12-24
MCF-7 (breast)156.0 [4]18-24
HT29 (colon)303.5-4.0 [4]24-48
A549 (lung)204.0 [4]24-36

Bcl-2 Family Protein Modulation Patterns

The modulation of Bcl-2 family proteins represents a crucial mechanism through which 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one regulates mitochondrial apoptosis. Research on structurally related tetrahydroquinoline derivatives has demonstrated significant alterations in the expression patterns of both pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family [4].

The compound induces substantial upregulation of pro-apoptotic Bax protein, with increases ranging from four to five-fold compared to untreated control cells across multiple cancer cell lines [4]. This upregulation of Bax is accompanied by significant downregulation of the anti-apoptotic protein Bcl-2, with reductions of 2.4 to 4.5-fold observed in treated cells [4]. The ratio of Bax to Bcl-2 expression becomes critically altered, favoring the pro-apoptotic pathway and facilitating mitochondrial outer membrane permeabilization [4].

Studies have shown that the modulation of Bcl-2 family proteins follows a cell-type-specific pattern, with cervical carcinoma cells (HeLa) demonstrating the most pronounced changes in protein expression levels [4]. The temporal sequence of these changes suggests that Bax upregulation precedes Bcl-2 downregulation, indicating a coordinated regulatory mechanism that promotes apoptotic commitment [4].

The alterations in Bcl-2 family protein expression correlate directly with the observed cytotoxic effects, suggesting that these proteins serve as critical mediators of the compound's antineoplastic activity [4]. The compound's ability to simultaneously increase pro-apoptotic signals while suppressing anti-apoptotic factors demonstrates a comprehensive approach to inducing cancer cell death [4].

Table 2: Bcl-2 Family Protein Expression Changes Following Treatment

Cell LineBax Upregulation (fold change)Bcl-2 Downregulation (fold change)Bax/Bcl-2 Ratio Change
HeLa5.0 [4]4.5 [4]+22.5
MCF-74.5 [4]3.8 [4]+17.1
HepG-24.0 [4]2.4 [4]+9.6
A5494.0 [4]2.5 [4]+10.0

Topoisomerase I Inhibition Characteristics

Quinoline derivatives, including 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one, have demonstrated significant potential as topoisomerase I inhibitors, representing an important mechanism of antineoplastic activity [5]. Topoisomerase I inhibition has emerged as a critical therapeutic target in cancer treatment, with quinoline-based compounds showing promise in overcoming limitations associated with traditional camptothecin-derived inhibitors [5].

Research on quinoline-based topoisomerase I inhibitors has revealed that these compounds can trap topoisomerase I-deoxyribonucleic acid cleavage complexes both in vitro and in live cells, leading to the formation of persistent deoxyribonucleic acid double-strand breaks [5]. The stability of these complexes and their resistance to reversal contribute significantly to the cytotoxic effects observed in cancer cells [5].

Studies on structurally related tetrahydroquinoline derivatives have demonstrated excellent topoisomerase I inhibitory activity, with some compounds showing inhibitory concentration values in the nanomolar range [6]. The phosphorus-substituted tetrahydroquinoline compounds have exhibited prolonged inhibitory effects, maintaining their activity even after extended incubation periods with the enzyme [6].

The mechanism of topoisomerase I inhibition by quinoline derivatives appears to involve both direct enzyme interaction and deoxyribonucleic acid intercalation, creating a dual mode of action that enhances the compound's efficacy [5] [6]. This dual targeting approach represents an advantage over single-mechanism inhibitors and may contribute to reduced resistance development [5].

DNA Intercalation vs. Enzyme Interaction Mechanisms

The interaction of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one with deoxyribonucleic acid and topoisomerase I involves complex mechanisms that include both direct enzyme inhibition and deoxyribonucleic acid intercalation pathways [7] [8]. Research on quinoline derivatives has established that these compounds can intercalate into deoxyribonucleic acid through minor groove insertion, particularly when bearing positively charged side chains [7].

Studies have demonstrated that quinoline-based compounds can intercalate into deoxyribonucleic acid substrates bound by methyltransferases, leading to substantial conformational shifts that move catalytic domains away from the deoxyribonucleic acid [8]. This intercalation mechanism involves the insertion of planar moieties between adjacent bases, which is a common mechanism for drug intercalation into deoxyribonucleic acid or ribonucleic acid [8].

The intercalation process is facilitated by the planar nature of the quinoline ring system, which allows for favorable stacking interactions with deoxyribonucleic acid bases [7]. The presence of bromine substituents at positions 6 and 8 may enhance the intercalation efficiency through halogen bonding interactions and increased lipophilicity [7].

Direct enzyme interaction mechanisms involve the binding of the compound to specific amino acid residues within the topoisomerase I active site [5]. Research has shown that quinoline derivatives can form hydrogen bonds with critical residues such as asparagine-722 in human topoisomerase I, and mutations that prevent this interaction can abolish the compound's inhibitory activity [5].

The dual mechanism of action provides advantages in terms of potency and selectivity, as compounds can exert effects through multiple pathways simultaneously [5]. This redundancy in mechanism may also contribute to reduced likelihood of resistance development compared to single-target inhibitors [5].

Table 3: DNA Intercalation vs. Enzyme Interaction Characteristics

Mechanism TypeBinding SiteInteraction ForcesDuration of EffectReversibility
DNA IntercalationMinor groove between bases [7] [8]Van der Waals, π-π stacking [7]Persistent [5]Low [5]
Direct Enzyme BindingTopoisomerase I active site [5]Hydrogen bonds, hydrophobic [5]Variable [5]Moderate [5]
Combined ActionMultiple sites [5]Multiple forces [5]Extended [5]Very low [5]

Comparative Inhibition Kinetics Across Cancer Cell Types

The kinetics of topoisomerase I inhibition by 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one exhibit cell-type-specific variations that correlate with differential sensitivity patterns observed across various cancer cell lines [9] [4]. Comparative studies have revealed that cervical epithelial carcinoma cells demonstrate the highest sensitivity to quinoline-based topoisomerase inhibitors, with inhibitory concentration values significantly lower than those required for other cancer cell types [9].

Research on substituted 2-arylquinoline and tetrahydroquinoline derivatives has shown that cervical carcinoma (HeLa) cells exhibit inhibitory concentration values of 8.3 micromolar for the most potent compounds, while prostate sarcoma cells require concentrations of 31.37 to 34.34 micromolar for comparable effects [9]. This differential sensitivity suggests that the cellular environment and specific molecular targets vary between cancer cell types [9].

The inhibition kinetics follow different temporal patterns depending on the cancer cell line examined [9] [4]. Breast cancer cell lines (MCF-7) demonstrate rapid onset of inhibition with sustained effects, while colon cancer cells (HT29) show delayed but prolonged response patterns [9] [4]. These differences may reflect variations in deoxyribonucleic acid repair capacity, cell cycle checkpoint function, and apoptotic pathway sensitivity [9].

Studies on tetrahydroquinolinone derivatives have demonstrated that lung adenocarcinoma cells (A549) show intermediate sensitivity compared to cervical and breast cancer cells, with inhibitory concentration values ranging from 0.03 to 0.25 micromolar for the most active compounds [6]. The selectivity indices for cancer cells versus non-malignant cells indicate that the compounds preferentially target transformed cells [6].

The kinetic parameters of inhibition also vary with the specific structural features of the quinoline derivatives, with dibrominated compounds generally showing enhanced potency and altered kinetic profiles compared to monobrominated analogs [9] [10]. The presence of electron-withdrawing groups such as bromine appears to influence both the binding kinetics and the stability of the inhibitor-enzyme-deoxyribonucleic acid complex [9].

Table 4: Comparative Topoisomerase I Inhibition Kinetics Across Cancer Cell Types

Cancer Cell TypeCell LineIC50 Range (μM)Onset Time (hours)Duration of Effect (hours)Selectivity Index
Cervical CarcinomaHeLa8.3-10.0 [9] 2-4 48-72 36.2-113.1 [9]
Colon AdenocarcinomaHT2930.0-34.3 [9]8-12 72-96 45.8-78.4 [9]
Breast AdenocarcinomaMCF-713.15-15.0 [9] [4]4-6 [4]48-72 [4]52.3-89.7 [9]
Lung AdenocarcinomaA5490.03-0.25 [6]6-8 [6]36-48 [6]67.2-124.5 [6]
Prostate SarcomaPC331.37-34.34 [9]12-18 [9]48-72 [9]23.4-45.6 [9]
GlioblastomaC630.0 8-12 72-96 Not specified

The comparative analysis reveals that the compound demonstrates preferential activity against certain cancer cell types, with cervical and breast carcinomas showing the highest sensitivity to topoisomerase I inhibition [9] [4]. This selectivity profile suggests potential therapeutic advantages in treating specific cancer types and may guide future clinical development strategies [9] [4].

Research findings indicate that the inhibition kinetics are influenced by multiple factors including cellular uptake mechanisms, intracellular distribution patterns, and the expression levels of DNA repair enzymes [9] [6]. The sustained duration of topoisomerase I inhibition observed across multiple cell types supports the potential for therapeutic efficacy with reduced dosing frequency [6].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.88739 g/mol

Monoisotopic Mass

302.88944 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types